molecular formula C24H29N2O5+ B1265189 Benazepril(1+)

Benazepril(1+)

Cat. No. B1265189
M. Wt: 425.5 g/mol
InChI Key: XPCFTKFZXHTYIP-PMACEKPBSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.

Scientific Research Applications

Pharmacodynamics

Benazepril, a nonsulfhydryl ACE inhibitor prodrug, is transformed into its active form, benazeprilat, within the body. It has demonstrated beneficial effects on various indices of cardiac function, improving clinical symptoms and exercise capacity in patients with congestive heart failure. It's been compared favorably with other antihypertensive medications like captopril, enalapril, hydrochlorothiazide, among others (Balfour & Goa, 1991).

Pharmacokinetics

The dose-response relationship of benazepril has been studied, revealing a link between dosage and blood pressure reduction, especially in the range of 10 to 80 mg given once daily. The studies emphasized the persistence of significant blood pressure reduction over a 24-hour dosing interval, showcasing the drug's efficacy in managing hypertension (H. Gomez, 1991).

Clinical Efficacy in Diverse Populations

In Chinese Patients

A meta-analysis involving Chinese hypertensive patients indicated that benazepril effectively lowers blood pressure with a tolerable safety profile. The analysis involved 34 studies with dosages ranging from 10 to 40 mg daily, highlighting the drug's efficacy and safety in managing hypertension in this demographic (Ji-Guang Wang et al., 2011).

In Patients with Chronic Heart Failure

A separate meta-analysis assessed the impact of benazepril on Chinese patients with chronic systolic heart failure. The study concluded that benazepril is both effective and safe in managing this condition, showing significant improvements in left ventricular ejection fraction, cardiac output, and a reduction in left ventricular end-diastolic diameter (Xiaowei Yan et al., 2014).

Fixed-Dose Combination Therapy

Efficacy and Safety

A meta-analysis evaluating the efficacy and safety of fixed-dose combination antihypertensive therapy compared to first-line monotherapies underscored the benefits of combination therapy. Specifically, the combination of amlodipine/benazepril showed above-average reductions in blood pressure with a lower than average incidence of overall side effects (D. Hilleman et al., 1999).

ACE Inhibitors in Specialized Therapy

In Migraine Prophylaxis

Benazepril, among other ACE inhibitors, was studied for its efficacy in the preventative treatment of episodic migraine in adults. Although results indicated that lipophilic ACE inhibitors and ARBs could be effective in reducing migraine frequency, their use as first-line prophylactic agents is not recommended due to the limited number of trials and small sample sizes (T. Dorosch et al., 2019).

properties

Molecular Formula

C24H29N2O5+

Molecular Weight

425.5 g/mol

IUPAC Name

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril(1+)
Reactant of Route 2
Reactant of Route 2
Benazepril(1+)
Reactant of Route 3
Benazepril(1+)
Reactant of Route 4
Benazepril(1+)
Reactant of Route 5
Benazepril(1+)
Reactant of Route 6
Benazepril(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.